1-Cyanovinyl acetate

Description

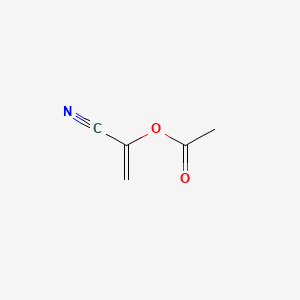

Structure

3D Structure

Properties

IUPAC Name |

1-cyanoethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSHREXVLSTLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184676 | |

| Record name | Acetic acid, 1-cyanovinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3061-65-2 | |

| Record name | 2-(Acetyloxy)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 1-cyanovinyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 1-cyanovinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyanovinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyanovinyl Acetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyanovinyl acetate, also known as α-acetoxyacrylonitrile, is a versatile organic compound with significant applications in chemical synthesis. Its unique structure, combining a vinyl group, an acetate moiety, and a nitrile functional group, imparts a range of reactivity that makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on data relevant to researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

The structural formula of this compound reveals a molecule with multiple reactive sites. The presence of the electron-withdrawing nitrile group and the ester functionality activates the double bond, making it susceptible to various chemical transformations.

| Identifier | Value |

| IUPAC Name | 1-cyanoethenyl acetate[1][2] |

| Synonyms | α-Acetoxyacrylonitrile, 1-Acetoxy-1-cyanoethylene, 2-Hydroxyacrylonitrile acetate[3] |

| CAS Number | 3061-65-2[1][4] |

| Molecular Formula | C₅H₅NO₂[1][2][4] |

| SMILES | CC(=O)OC(=C)C#N[1][2][3] |

| InChI | InChI=1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3[1][2][3] |

| InChIKey | LFSHREXVLSTLFB-UHFFFAOYSA-N[1][2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 111.10 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 80-82 °C at 30 mmHg | [3] |

| Density | 1.04 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.426 | [3] |

| Solubility | Soluble in most organic solvents | |

| Vapor Pressure | 30 mmHg at 80 °C | [3] |

Experimental Protocols

Synthesis of this compound

A historical and effective method for the synthesis of this compound involves the reaction of acetyl cyanide with ketene. The following is a generalized protocol based on established chemical principles.

Materials:

-

Acetyl cyanide

-

Ketene gas

-

Inert solvent (e.g., diethyl ether)

-

Reaction vessel equipped with a gas inlet and a cooling system

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, place a solution of acetyl cyanide in an anhydrous inert solvent.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly bubble ketene gas through the stirred solution. The reaction is exothermic and should be monitored carefully to maintain the desired temperature.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the acetyl cyanide starting material).

-

Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen or argon) to remove any unreacted ketene.

-

The solvent is then removed under reduced pressure to yield the crude this compound.

Purification

Purification of this compound can be achieved by vacuum distillation. For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is an effective method.

Silica Gel Chromatography Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Equilibrate the column with the desired eluent system (e.g., a 9:1 mixture of hexane:ethyl acetate).

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Chemical Reactivity and Potential Applications

This compound is a valuable reagent in organic synthesis, primarily due to its reactivity in cycloaddition reactions.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition processes. For instance, a related compound, bis(this compound), has been shown to be a precursor to 3-oxidopyrylium ions, which can then undergo [5+2] cycloaddition reactions with various dipolarophiles.[1][2][5] This reactivity allows for the rapid construction of complex, sp³-rich polycyclic systems, which are of significant interest in medicinal chemistry and natural product synthesis.[5]

Potential Metabolic Fate

This hydrolysis would likely yield acetic acid and an unstable cyanohydrin intermediate. The cyanohydrin would then be expected to decompose to release cyanide and an aldehyde. The acetate would enter the central carbon metabolism via conversion to acetyl-CoA. The potential release of cyanide is a significant toxicological consideration.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, fatal in contact with skin, and causes serious eye damage.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory when working with this compound.

Conclusion

This compound is a reactive and versatile chemical building block with significant potential in organic synthesis. Its ability to participate in cycloaddition reactions makes it a valuable tool for the construction of complex molecular frameworks. While its biological activity has not been extensively studied, its potential metabolic pathway suggests that careful toxicological evaluation is necessary for any applications in drug development. This guide provides a foundational understanding of the chemical properties and structure of this compound to aid researchers in its safe and effective use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound 98 3061-65-2 [sigmaaldrich.com]

- 4. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Metabolism and pharmacokinetics of vinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyanovinyl Acetate (CAS Number: 3061-65-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyanovinyl acetate (CAS No. 3061-65-2), a versatile and reactive building block in organic synthesis. The document details its chemical and physical properties, spectroscopic data, and key applications, with a focus on its role as a ketene equivalent in cycloaddition reactions. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to support its practical application in research and development, particularly within the context of complex molecule and potential pharmaceutical synthesis.

Introduction

This compound, also known as α-acetoxyacrylonitrile, is a highly functionalized organic molecule with the chemical formula C₅H₅NO₂.[1] Its unique structure, combining a vinyl group, an acetate ester, and a nitrile, renders it a valuable reagent in synthetic organic chemistry. A key feature of its reactivity is its function as a ketene equivalent in cycloaddition reactions, most notably the Diels-Alder reaction.[2] This allows for the formation of complex cyclic systems that are prevalent in natural products and pharmaceutical compounds.[3] This guide aims to provide a detailed technical resource for researchers and professionals interested in utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. It is soluble in most common organic solvents but has limited solubility in water. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3061-65-2 | [1] |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 80-82 °C at 30 mmHg | [4] |

| Density | 1.04 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.426 | [4] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [4] |

| Vapor Pressure | 30 mmHg at 80 °C | [4] |

| Synonyms | α-Acetoxyacrylonitrile, 1-Acetoxy-1-cyanoethylene, 2-Hydroxyacrylonitrile acetate | [1][5] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. A summary of the expected spectral data is provided in the following tables.

Table 2: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~5.8 | Doublet | Vinylic Proton |

| ~5.6 | Doublet | Vinylic Proton | |

| ~2.2 | Singlet | Acetate Methyl Protons | |

| ¹³C NMR | ~168 | Singlet | Acetate Carbonyl Carbon |

| ~130 | Singlet | Quaternary Vinylic Carbon | |

| ~118 | Triplet | Methylene Vinylic Carbon | |

| ~115 | Singlet | Nitrile Carbon | |

| ~20 | Quartet | Acetate Methyl Carbon |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.[6][7]

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopy | Key Peaks/Fragments | Interpretation |

| IR (Infrared) | ~2230 cm⁻¹ (sharp) | C≡N stretch |

| ~1770 cm⁻¹ (strong) | C=O stretch (ester) | |

| ~1640 cm⁻¹ | C=C stretch | |

| ~1200 cm⁻¹ | C-O stretch (ester) | |

| MS (Mass Spec.) | m/z = 111 | Molecular Ion [M]⁺ |

| m/z = 69 | [M - CH₂CO]⁺ | |

| m/z = 43 | [CH₃CO]⁺ (base peak) |

Synthesis

A documented procedure for a related compound, bis(this compound), involves the reaction of succinyl chloride with trimethylsilyl cyanide.[8] This suggests that acyl chlorides can be precursors to the cyanovinyl moiety.

Reactivity and Applications

This compound is a versatile reagent primarily utilized for its ability to act as a ketene equivalent in cycloaddition reactions. Ketenes themselves often undergo [2+2] cycloadditions, but this compound preferentially participates in [4+2] Diels-Alder reactions, providing access to six-membered rings.[2]

Diels-Alder Reactions

The electron-withdrawing nitrile and acetate groups activate the double bond of this compound, making it an excellent dienophile in Diels-Alder reactions.[9] The resulting cycloadduct contains a masked ketone functionality, which can be revealed upon hydrolysis of the acetate and elimination of the nitrile group.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene [2]

A mixture of this compound and cyclopentadiene is heated at 100°C. The reaction yields the Diels-Alder adduct in approximately 62% yield. Subsequent hydrolysis of the adduct with a refluxing aqueous sodium hydroxide solution affords the corresponding bicyclic ketone.

Caption: Diels-Alder reaction of this compound.

The general mechanism for the Diels-Alder reaction is a concerted pericyclic reaction involving a cyclic transition state. The Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[10]

Caption: Generalized Diels-Alder reaction mechanism.

Other Cycloadditions and Reactions

Beyond the Diels-Alder reaction, this compound can participate in other cycloadditions. For instance, it is a precursor to 3-oxidopyrylium ions, which can undergo [5+2] cycloaddition reactions.[8][11]

The electron-deficient nature of the double bond also makes this compound susceptible to nucleophilic and radical additions.

-

Nucleophilic Addition: Nucleophiles such as amines and thiols are expected to add to the β-position of the vinyl group (Michael addition).[12]

-

Radical Addition: Free radical species can also add across the double bond, with the regioselectivity depending on the nature of the radical and the reaction conditions.[13][14]

Applications in Complex Synthesis

The ability of this compound to introduce a protected ketone functionality in a stereocontrolled manner makes it a valuable tool in the synthesis of complex natural products and pharmaceutical intermediates.[3] The formation of six-membered rings is a common feature in many biologically active molecules, and the Diels-Alder reaction provides an efficient route to these scaffolds.

Caption: General workflow for using this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. It is highly toxic if swallowed, fatal in contact with skin, and causes severe skin and eye damage.[1]

Table 4: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required.

-

Respiratory Protection: A respirator with an appropriate cartridge should be used if there is a risk of inhalation.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11]

-

The compound is often stabilized with a small amount of an inhibitor like 2,6-di-tert-butyl-p-cresol.[4]

-

In case of a spill, evacuate the area and use appropriate absorbent material for cleanup. Do not allow the material to enter drains.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering an efficient route to complex cyclic systems through its role as a ketene equivalent in cycloaddition reactions. Its utility in constructing molecular frameworks found in natural products and pharmaceuticals makes it a compound of significant interest to researchers in drug discovery and development. However, its high toxicity necessitates strict adherence to safety protocols. This guide provides the essential technical information to enable the safe and effective use of this compound in a research setting.

References

- 1. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diels-Alder Reaction [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Free-radical addition - Wikipedia [en.wikipedia.org]

- 14. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 1-Cyanovinyl Acetate: Synthesis and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyanovinyl acetate, also known as α-acetoxyacrylonitrile, is a vinyl ester of significant interest in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization. While its direct biological applications are not extensively documented in publicly available literature, its structural motifs suggest potential as a reactive intermediate in the synthesis of more complex molecules. This document consolidates available data to serve as a foundational resource for researchers exploring the chemistry and potential applications of this compound.

Introduction

This compound (CAS No. 3061-65-2) is an organic compound with the molecular formula C₅H₅NO₂.[1] Its structure features a vinyl group substituted with both a cyano and an acetate functional group, rendering it a potentially versatile building block in organic synthesis. The electron-withdrawing nature of the cyano group and the ester functionality influence the reactivity of the vinyl system, making it susceptible to various addition and cycloaddition reactions. This guide details its known properties and presents a putative synthetic pathway based on related methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 80-82 °C at 30 mmHg | [2] |

| Density | 1.04 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.426 (lit.) | [2] |

| Vapor Pressure | 30 mmHg at 80 °C | [2] |

| CAS Number | 3061-65-2 | [1][2] |

| SMILES | CC(=O)OC(=C)C#N | [1] |

| InChIKey | LFSHREXVLSTLFB-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The logical precursor to this compound is the enol form of pyruvonitrile (acetyl cyanide), which can be trapped by acylation. A practical approach would involve the reaction of an appropriate cyanohydrin with an acetylating agent. A proposed two-step synthesis is outlined below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Formaldehyde Cyanohydrin (Glycolonitrile)

-

Materials: Formaldehyde (37% aqueous solution), sodium cyanide, hydrochloric acid, diethyl ether.

-

Procedure:

-

In a well-ventilated fume hood, a flask equipped with a magnetic stirrer and a dropping funnel is charged with a chilled aqueous solution of sodium cyanide.

-

An aqueous solution of formaldehyde is added dropwise to the cyanide solution while maintaining the temperature below 10 °C using an ice bath.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature.

-

The mixture is then carefully acidified with hydrochloric acid to a pH of approximately 5.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude formaldehyde cyanohydrin. Caution: Formaldehyde and cyanide compounds are highly toxic and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Step 2: Synthesis of this compound

-

Materials: Formaldehyde cyanohydrin, acetyl chloride, pyridine, diethyl ether.

-

Procedure:

-

In a fume hood, a solution of formaldehyde cyanohydrin in anhydrous diethyl ether is prepared in a flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice bath.

-

Pyridine (as a base to neutralize the HCl byproduct) is added to the solution.

-

Acetyl chloride is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then washed with water, a dilute solution of hydrochloric acid (to remove excess pyridine), and finally with a saturated solution of sodium bicarbonate.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The available data is summarized in the following tables.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.20 | Singlet | 3H | -OCOCH₃ |

| 5.85 | Singlet | 1H | CH H=C(CN)OAc |

| 6.05 | Singlet | 1H | CHH =C(CN)OAc |

Note: The specific assignments of the vinyl protons may be interchangeable.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 20.5 | -OC OCH₃ |

| 114.5 | C N |

| 119.0 | C H₂=C(CN)OAc |

| 138.0 | CH₂=C (CN)OAc |

| 167.0 | -OC O- |

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Medium | C≡N stretch |

| ~1770 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (vinyl) |

| ~1200 | Strong | C-O stretch (ester) |

Note: These are approximate values and may vary slightly based on the experimental conditions.

Logical Relationships and Potential Reactivity

The chemical structure of this compound suggests a range of potential chemical transformations, making it a valuable intermediate in organic synthesis.

References

Spectroscopic Profile of 1-Cyanovinyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-cyanovinyl acetate (CAS No: 3061-65-2), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.85 | d | 2.0 | =CH₂ (geminal, trans to CN) |

| 5.65 | d | 2.0 | =CH₂ (geminal, cis to CN) |

| 2.20 | s | - | -CH₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (ester) |

| 131.0 | =C(CN)O- |

| 116.0 | =CH₂ |

| 114.5 | -CN |

| 20.5 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2230 | Strong | C≡N stretch |

| 1770 | Strong | C=O stretch (ester) |

| 1640 | Medium | C=C stretch (alkene) |

| 1200 | Strong | C-O stretch (ester) |

Sample Preparation: Neat liquid film

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 111 | 15 | [M]⁺ (Molecular Ion) |

| 69 | 100 | [M - C₂H₂O]⁺ |

| 43 | 80 | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-25 mg) in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) is prepared in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is introduced into the ion source where it is bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The logical flow of obtaining and interpreting spectroscopic data for compound characterization is illustrated below.

An In-depth Technical Guide to the Reactivity Profile of 1-Cyanovinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyanovinyl acetate, a versatile bifunctional molecule, exhibits a rich and diverse reactivity profile, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical behavior, focusing on its participation in cycloaddition reactions, and potential for nucleophilic and radical transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development, particularly in the synthesis of complex molecular architectures relevant to drug discovery.

Introduction

This compound (α-acetoxyacrylonitrile) is a commercially available organic compound characterized by the presence of both a vinyl acetate and a nitrile functional group. This unique combination of an electron-withdrawing nitrile group and an acetate leaving group on a double bond imparts a distinct reactivity pattern, rendering it a valuable C2 synthon in various chemical transformations. Its ability to act as a ketene equivalent in cycloaddition reactions has been a cornerstone of its synthetic utility. This guide aims to provide a detailed exploration of its reactivity, supported by experimental data and mechanistic insights, to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use and characterization in chemical reactions.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3061-65-2 | [1] |

| Molecular Formula | C₅H₅NO₂ | [2] |

| Molecular Weight | 111.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 80-82 °C at 30 mmHg | [1] |

| Density | 1.04 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.426 | [1] |

Spectroscopic Data

The spectroscopic data provides confirmation of the molecule's structure.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum of this compound displays characteristic signals for the vinyl protons and the acetyl methyl protons. The two geminal vinyl protons are diastereotopic and appear as distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.9 | d | =CH (trans to CN) |

| ~5.6 | d | =CH (cis to CN) |

| ~2.2 | s | -COCH₃ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

2.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (acetate) |

| ~130 | =C(OAc)CN |

| ~118 | =CH₂ |

| ~115 | CN |

| ~20 | -COCH₃ |

Note: Peak assignments are based on typical chemical shift ranges for the respective functional groups.[1][3][4]

2.2.3. FTIR Spectroscopy

The infrared spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Medium | C≡N stretching |

| ~1770 | Strong | C=O stretching (ester) |

| ~1640 | Medium | C=C stretching |

| ~1200 | Strong | C-O stretching (ester) |

Note: The presence of a sharp, medium-intensity band around 2240 cm⁻¹ is a clear indicator of the nitrile group, while the strong absorption around 1770 cm⁻¹ is characteristic of the vinyl ester carbonyl group.[5][6][7][8]

Reactivity Profile

This compound's reactivity is dominated by the interplay of its vinyl, acetate, and nitrile functionalities. It readily participates in cycloaddition reactions and is a potential substrate for nucleophilic and radical additions.

Cycloaddition Reactions

3.1.1. Diels-Alder Reactions ([4+2] Cycloaddition)

This compound is an excellent dienophile in Diels-Alder reactions, where it serves as a masked ketene equivalent. The electron-withdrawing nature of the nitrile group activates the double bond for reaction with a wide range of dienes to form cyclohexene derivatives. Subsequent hydrolysis of the acetate group and elimination of hydrogen cyanide can lead to the formation of α,β-unsaturated ketones.

A classic example is the reaction with furan. While furan is a relatively reactive diene, the Diels-Alder reaction is often reversible.

Experimental Protocol: Diels-Alder Reaction of this compound with Furan

-

Materials: this compound, furan, suitable solvent (e.g., diethyl ether or toluene), reaction vessel (e.g., sealed tube or round-bottom flask with condenser).

-

Procedure:

-

In a clean and dry reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Add a stoichiometric excess of furan (e.g., 2-3 equivalents) to the solution.

-

The reaction can be performed at room temperature or with gentle heating, depending on the desired reaction rate and equilibrium position. For reversible reactions, lower temperatures favor the adduct formation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or NMR spectroscopy.

-

Upon completion, the solvent and excess furan are removed under reduced pressure.

-

The resulting cycloadduct, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel.[4][9]

-

Logical Relationship: Diels-Alder Reaction of this compound

Caption: Diels-Alder reaction of a diene with this compound.

3.1.2. [5+2] Cycloaddition and 3-Oxidopyrylium Ion Formation

A fascinating aspect of this compound chemistry is the reactivity of its dimer, bis(this compound). Upon heating, this linear precursor undergoes a series of acyl transfers and an intramolecular cyclization to generate a highly reactive 3-oxidopyrylium ion. This intermediate can be trapped in situ by various dipolarophiles in a [5+2] cycloaddition reaction to yield complex, sp³-rich bridged bicyclic systems.[10][11]

Experimental Protocol: Intermolecular [5+2] Cycloaddition of Bis(this compound)

-

Materials: Bis(this compound), dipolarophile (e.g., an alkene or alkyne), pyridinium p-toluenesulfonate (PPTS) as a catalyst, and a dry, high-boiling solvent (e.g., toluene or acetonitrile).

-

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add bis(this compound) (1.0 equivalent), the dipolarophile (typically in excess, e.g., 2-5 equivalents), and a catalytic amount of PPTS (e.g., 5 mol%).

-

Add the dry solvent and heat the reaction mixture to reflux (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to isolate the desired cycloadduct.[10]

-

Signaling Pathway: Formation of 3-Oxidopyrylium Ion and [5+2] Cycloaddition

Caption: Generation of a 3-oxidopyrylium ion and subsequent [5+2] cycloaddition.

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in this compound, due to the adjacent nitrile group, makes it susceptible to nucleophilic conjugate addition (Michael addition). Soft nucleophiles such as amines and thiols are expected to add at the β-position to the nitrile group.

3.2.1. Addition of Amines

Secondary amines can react with this compound in a conjugate addition fashion to yield β-amino-α-acetoxy nitriles.

Experimental Protocol: Conjugate Addition of an Amine to this compound

-

Materials: this compound, a secondary amine (e.g., morpholine or piperidine), a suitable aprotic solvent (e.g., acetonitrile or THF), and a mild base (optional, e.g., triethylamine).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the secondary amine (1.0-1.2 equivalents) to the solution at room temperature. The reaction is often exothermic.

-

If the amine is used as its hydrochloride salt, a stoichiometric amount of a non-nucleophilic base should be added to liberate the free amine.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting adduct can be purified by crystallization or column chromatography.

-

3.2.2. Addition of Thiols

Thiols are also effective nucleophiles for conjugate addition to this compound, leading to the formation of β-thio-α-acetoxy nitriles. These reactions are often rapid and high-yielding.[12]

Experimental Workflow: Nucleophilic Addition to this compound

Caption: General workflow for nucleophilic addition to this compound.

Radical Reactions

The vinyl group in this compound can also participate in radical reactions. For instance, it can undergo free-radical polymerization or be involved in radical addition reactions.

3.3.1. Free Radical Polymerization

In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), this compound can polymerize to form poly(this compound). The properties of the resulting polymer will depend on the reaction conditions.[13][14]

Experimental Protocol: Free Radical Polymerization of this compound

-

Materials: this compound (monomer), a radical initiator (e.g., AIBN), and a suitable solvent (e.g., benzene or toluene).

-

Procedure:

-

Place the monomer and solvent in a reaction vessel equipped with a condenser and a nitrogen inlet.

-

Deoxygenate the solution by bubbling nitrogen through it for an extended period.

-

Add the radical initiator to the solution.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time.

-

The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane) and then dried under vacuum.

-

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of ketene with acetyl cyanide. Alternatively, it can be prepared from the reaction of vinyl acetate with hydrogen cyanide in the presence of a base.[15] The synthesis from ketene and hydrogen cyanide to first form acetyl cyanide, which is then used, is also a viable route.[8]

Experimental Protocol: Synthesis of this compound from Vinyl Acetate and Hydrogen Cyanide

-

Materials: Vinyl acetate, liquid hydrogen cyanide, and a basic catalyst (e.g., fused sodium acetate or potassium cyanide).

-

Procedure:

-

Caution: Hydrogen cyanide is extremely toxic. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions in place.

-

In a pressure-resistant reaction vessel, combine vinyl acetate and the basic catalyst.

-

Cool the mixture and carefully add liquid hydrogen cyanide.

-

Seal the vessel and heat the mixture with agitation (e.g., at 100 °C) for several hours.

-

After cooling, carefully vent any unreacted hydrogen cyanide.

-

The product, this compound, can be isolated and purified by fractional distillation under reduced pressure.[15]

-

Safety Information

This compound is a toxic and hazardous chemical. It is fatal in contact with skin and toxic if swallowed or inhaled. It also causes serious eye damage and skin irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and reactive molecule with significant potential in organic synthesis. Its ability to participate in a range of cycloaddition, nucleophilic addition, and radical reactions makes it a valuable tool for the construction of complex molecular frameworks. This guide has provided a detailed overview of its reactivity profile, supported by experimental protocols and data, to aid researchers in its effective application. Further exploration of its reactivity, particularly in the context of developing novel synthetic methodologies, is warranted and promises to unveil new avenues for chemical innovation.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. This compound [webbook.nist.gov]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. scribd.com [scribd.com]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Bis(this compound) Is a Linear Precursor to 3-Oxidopyrylium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cimav.edu.mx [cimav.edu.mx]

- 14. pslc.ws [pslc.ws]

- 15. US2397341A - Reaction of hydrogen cyanide with carboxylic acid esters of alpha, beta-unsaturated alcohols - Google Patents [patents.google.com]

1-Cyanovinyl Acetate: A Versatile Ketene Equivalent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyanovinyl acetate, also known as α-acetoxyacrylonitrile, has emerged as a highly effective and versatile ketene equivalent in organic synthesis. Its unique electronic properties, combining the electron-withdrawing nitrile group and the acetate leaving group, render the double bond susceptible to a variety of transformations that mimic the reactivity of highly reactive ketene species. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its utility in cycloaddition reactions and reactions with nucleophiles. Detailed experimental protocols for key transformations, quantitative data to showcase the efficiency of these reactions, and mechanistic visualizations are presented to offer a practical resource for synthetic chemists.

Introduction: The Concept of Ketene Equivalents

Ketenes (R₂C=C=O) are highly reactive intermediates in organic synthesis, valued for their ability to participate in [2+2] cycloadditions to form four-membered rings and to react readily with nucleophiles to generate a range of acetylated products. However, their high reactivity and tendency to dimerize often make them difficult to handle. This has led to the development of "ketene equivalents," which are stable, isolable compounds that react in a manner analogous to ketenes under specific conditions. This compound is a prominent member of this class of reagents, offering a stable and versatile platform for effecting ketene-like transformations with greater control and predictability.

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of acetyl chloride with trimethylsilyl cyanide (TMSCN). While a detailed, contemporary, and fully-vetted experimental protocol from a peer-reviewed source for this specific transformation proved elusive in a comprehensive literature search, a general procedure can be adapted from the synthesis of related acyl cyanides. Another historical approach involves the reaction of ketene with hydrogen cyanide.

General Synthetic Approach from Acetyl Chloride and TMSCN

The reaction of an acyl chloride with a cyanide source, such as trimethylsilyl cyanide, is a standard method for the formation of acyl cyanides, which can then be transformed into the corresponding cyanovinyl esters.

Experimental Protocol:

To a solution of acetyl chloride (1.0 eq) in a dry, aprotic solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon), is added trimethylsilyl cyanide (1.1 eq) at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as TLC or GC-MS. Upon completion, the volatile components are removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Note: this compound is reported to be highly toxic and should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.

Cycloaddition Reactions: A Gateway to Cyclic Scaffolds

This compound serves as an excellent dienophile in [4+2] cycloaddition reactions and a partner in [2+2] cycloadditions, providing access to a variety of cyclic and bicyclic systems.

[4+2] Cycloaddition (Diels-Alder) Reactions

Unlike ketenes, which typically undergo [2+2] cycloadditions with dienes, this compound readily participates in [4+2] Diels-Alder reactions.[1] This provides a straightforward route to functionalized cyclohexene derivatives, which can be subsequently hydrolyzed to the corresponding ketones.

The general workflow for a Diels-Alder reaction followed by hydrolysis is depicted below:

References

An In-depth Technical Guide to 1-Cyanovinyl Acetate and its Synonyms: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-cyanovinyl acetate, also known by its synonym α-acetoxyacrylonitrile. This versatile reagent is a valuable tool in organic synthesis, particularly in the construction of complex molecular frameworks relevant to drug discovery and development. This document details its chemical properties, provides insights into its synthesis and purification, and explores its key applications in cycloaddition and nucleophilic addition reactions.

Chemical Identity and Synonyms

This compound is a reactive organic compound with the chemical formula C₅H₅NO₂. It is systematically named 1-cyanoethenyl acetate. Due to its structure and historical nomenclature, it is known by several synonyms, which are often used interchangeably in chemical literature.

Table 1: Synonyms and Identifiers for this compound

| Name | Identifier |

| Systematic Name | 1-Cyanoethenyl acetate[1][2] |

| Common Synonyms | α-Acetoxyacrylonitrile[1], 1-Acetoxy-1-cyanoethylene[1], 2-Acetoxyacrylonitrile |

| Other Names | Acetic acid 1-cyanovinyl ester, 2-Hydroxyacrylonitrile acetate[3] |

| CAS Number | 3061-65-2[1] |

| Molecular Formula | C₅H₅NO₂[1][2] |

| Molecular Weight | 111.10 g/mol [1] |

| InChIKey | LFSHREXVLSTLFB-UHFFFAOYSA-N[1][4] |

| SMILES | CC(=O)OC(=C)C#N[1][4] |

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. It is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. A summary of its key physical and chemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 80-82 °C at 30 mmHg | [5] |

| Density | 1.04 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.426 | [5] |

| Vapor Pressure | 30 mmHg at 80 °C | [5] |

| Storage Temperature | 2-8 °C | [5] |

| Stabilizer | Often contains a stabilizer such as 2,6-di-tert-butyl-p-cresol | [5] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes, often involving the reaction of a suitable precursor with a cyanating agent followed by acetylation. One common method involves the use of cyanohydrins derived from aldehydes.

Experimental Protocol: Synthesis of Acetaldehyde Cyanohydrin Acylate (A Representative Method)

This protocol describes a general one-stage process for the manufacture of cyanohydrin acylates of aldehydes, which is a class of compounds that includes this compound.

Materials:

-

Aldehyde (e.g., acetaldehyde)

-

Aqueous solution of an alkali metal cyanide (e.g., Sodium Cyanide, NaCN)

-

Acylating agent (e.g., Acetic Anhydride)

-

Inert organic solvent immiscible in water (e.g., methylene chloride)

Procedure:

-

An aqueous solution of sodium cyanide (e.g., 27%) and methylene chloride are introduced into a reaction flask equipped with a stirrer and cooling system.

-

A mixture of the aldehyde (e.g., acetaldehyde) in methylene chloride and the acylating agent (e.g., acetic anhydride) in methylene chloride are added dropwise simultaneously from separate cooled dropping funnels.

-

The reaction temperature is maintained between -10 °C and 0 °C with vigorous stirring.

-

After the addition is complete, water is added to dissolve any precipitated inorganic salts.

-

The organic phase is separated, and the product is isolated by distillation under reduced pressure.

Quantitative Data Example (for Acetaldehyde-cyanohydrin acetate):

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. The key characteristic peaks are summarized below.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks | Assignment |

| ¹H NMR (CDCl₃) | δ ~2.2 ppm (s, 3H)δ ~5.8 ppm (d, 1H)δ ~6.0 ppm (d, 1H) | Acetyl group (-OCOCH₃)Vinyl protons (=CH₂) |

| ¹³C NMR (CDCl₃) | δ ~20 ppmδ ~115 ppmδ ~125 ppmδ ~135 ppmδ ~165 ppm | Acetyl methyl carbonNitrile carbon (-C≡N)Vinyl methylene carbon (=CH₂)Quaternary vinyl carbon (=C(OAc)CN)Carbonyl carbon (-C=O) |

| IR (neat) | ~2230 cm⁻¹~1770 cm⁻¹~1650 cm⁻¹~1200 cm⁻¹ | C≡N stretchC=O stretch (ester)C=C stretch (vinyl)C-O stretch (ester) |

Note: The exact chemical shifts (δ) in NMR and peak positions in IR may vary slightly depending on the solvent and experimental conditions.

Reactivity and Applications in Synthesis

This compound is a highly versatile building block in organic synthesis, primarily due to the presence of an electron-deficient double bond, making it an excellent dienophile in Diels-Alder reactions and a Michael acceptor in conjugate additions.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and this compound serves as a valuable dienophile. The electron-withdrawing nitrile and acetate groups activate the double bond for cycloaddition with a conjugated diene. This reaction is pivotal for constructing functionalized cyclohexene skeletons, which are common motifs in natural products and pharmaceuticals.

Materials:

-

Dicyclopentadiene

-

This compound

-

Solvent (e.g., Ethyl acetate, Hexane)

Procedure:

-

Dicyclopentadiene is thermally cracked to generate cyclopentadiene monomer, which is kept cold.

-

A solution of this compound in a suitable solvent mixture (e.g., ethyl acetate/hexane) is prepared.

-

The freshly prepared cyclopentadiene is added to the solution of this compound at room temperature.

-

The reaction mixture is stirred, and the product often crystallizes out of the solution. The product can be isolated by filtration.

Quantitative Data:

-

The reaction of cyclopentadiene with electron-deficient dienophiles like those derived from this compound typically proceeds in high yield.

This reactivity is crucial in the synthesis of complex molecules. For instance, functionalized cyclohexenes are key intermediates in the synthesis of various natural products and their analogues, including potential antiviral and anticancer agents.[7][8]

Nucleophilic Addition Reactions (Michael Addition)

The electron-deficient nature of the double bond in this compound also makes it a potent Michael acceptor. It can react with a variety of soft nucleophiles, such as thiols, amines, and enolates, in a conjugate addition manner. This reaction is instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds.

Materials:

-

This compound

-

Thiol (e.g., ethanethiol)

-

Base catalyst (e.g., triethylamine) or Nucleophilic initiator (e.g., triethylphosphine)

-

Aprotic solvent (e.g., Tetrahydrofuran, THF)

Procedure:

-

This compound and the thiol are dissolved in an aprotic solvent.

-

A catalytic amount of the base or nucleophilic initiator is added to the mixture at room temperature.

-

The reaction is monitored by techniques such as TLC or GC-MS until the starting materials are consumed.

-

The reaction mixture is then worked up by removing the solvent and purifying the product, typically by column chromatography.

Quantitative Data:

-

Thiol-Michael additions are generally high-yielding reactions, often proceeding to completion under mild conditions.[9][10]

The products of these Michael additions are highly functionalized molecules that can be further elaborated into more complex structures, making them valuable intermediates in medicinal chemistry.

Applications in Drug Discovery and Development

While this compound is not typically a final drug product, its utility as a synthetic intermediate is significant in the field of drug discovery. The ability to rapidly construct complex cyclic and acyclic frameworks is a cornerstone of modern medicinal chemistry.

-

Synthesis of Scaffolds: The Diels-Alder reaction with this compound provides access to a wide range of functionalized cyclohexene derivatives. These scaffolds are prevalent in numerous biologically active natural products and have been utilized in the synthesis of analogues for drug development programs.[7]

-

Introduction of Functional Groups: The cyano and acetate groups in the adducts from its reactions can be further manipulated. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further derivatization.

-

Lead Optimization: In lead optimization campaigns, the ability to quickly generate analogues with diverse substitution patterns is crucial. The reactivity of this compound allows for the systematic modification of molecular structures to improve potency, selectivity, and pharmacokinetic properties.

While direct application in the synthesis of currently marketed blockbuster drugs is not prominently documented, the fundamental reactions it undergoes are integral to the synthetic strategies employed in the discovery of new chemical entities. For example, the construction of complex carbocyclic cores, a key step in the synthesis of some antiviral nucleoside analogues and taxol analogues, often relies on methodologies where dienophiles with similar reactivity to this compound are used.[8][11][12]

Conclusion

This compound, or α-acetoxyacrylonitrile, is a powerful and versatile reagent in organic synthesis. Its rich reactivity, particularly in Diels-Alder and Michael addition reactions, makes it an invaluable tool for the construction of complex molecular architectures. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for the synthesis of novel scaffolds and the efficient elaboration of lead compounds. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.

References

- 1. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1-ACETOXY-1-CYANOETHYLENE(3061-65-2) 1H NMR [m.chemicalbook.com]

- 5. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4336206A - Process for the manufacture of cyanohydrin acylates of aldehydes - Google Patents [patents.google.com]

- 7. Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 11. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 1-Cyanovinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Cyanovinyl acetate (CAS No: 3061-65-2). Due to its reactive nature, proper handling and storage are paramount to maintain its purity and prevent hazardous polymerization. This document outlines the known physicochemical properties, recommended storage protocols, potential degradation and polymerization pathways, and a general methodology for stability assessment. All quantitative data is presented in standardized tables for clarity and ease of comparison.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for safe handling and for the design of stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 80-82 °C at 30 mmHg | [2] |

| Density | 1.04 g/mL at 25 °C | |

| Refractive Index | n20/D 1.426 | [2] |

| Vapor Pressure | 30 mmHg at 80 °C | [2] |

| Flash Point | 64 °C (147.2 °F) - closed cup | |

| Solubility | Soluble in most organic solvents other than pure hydrocarbons. | [2] |

Stability and Storage

Recommended Storage Conditions

To ensure the stability of this compound, it is critical to adhere to the recommended storage conditions summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and spontaneous polymerization. | [2] |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To prevent oxidation and moisture-induced reactions. | |

| Light Exposure | Protect from direct sunlight. | Light can initiate free-radical polymerization. | |

| Container | Tightly sealed container. | To prevent contamination and exposure to moisture and air. | |

| Stabilizers | Typically supplied with 0.05% 2,6-di-tert-butyl-p-cresol (BHT) or 4-tert-butylcatechol (TBC). | To inhibit premature polymerization. | [4][5] |

Incompatible Materials and Conditions to Avoid

Exposure to certain materials and conditions can lead to rapid degradation or hazardous polymerization of this compound. These are detailed in Table 3.

Table 3: Incompatible Materials and Conditions

| Category | Examples | Reason for Incompatibility |

| Conditions to Avoid | Heat, sparks, open flames, direct sunlight, moisture. | Can initiate thermal degradation and/or hazardous polymerization. |

| Incompatible Materials | Strong acids, Strong bases, Oxidizing agents, Reducing agents, Peroxides. | Can catalyze decomposition or polymerization. |

Degradation and Polymerization Pathways

While specific degradation kinetic studies for this compound are not extensively available in public literature, its structural similarity to vinyl acetate allows for the inference of probable degradation and polymerization pathways.

Potential Degradation Pathways

Two likely non-polymerization degradation routes are hydrolysis and thermal decomposition.

-

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester linkage of this compound can be hydrolyzed to form acetic acid and 1-cyano vinyl alcohol, which would likely tautomerize to the more stable cyanoketone.

-

Thermal Decomposition: At elevated temperatures, this compound may undergo decomposition. Analogous to vinyl acetate, this could involve the elimination of acetic acid to yield a highly unsaturated species, or decarbonylation.[6][7] Upon heating to decomposition, it is expected to emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN-).[8]

Figure 1: Potential Degradation Pathways for this compound.

Polymerization Pathways

This compound is susceptible to both free-radical and anionic polymerization, which are the most significant stability concerns.

-

Free-Radical Polymerization: This can be initiated by heat, light, or radical initiators (e.g., peroxides).[9][10] Commercially available this compound is stabilized with radical scavengers like BHT or TBC to prevent this.[4][5] These stabilizers function by reacting with and neutralizing free radicals, thus inhibiting the initiation of polymerization.[5][11]

-

Anionic Polymerization: Due to the electron-withdrawing nature of the nitrile and acetate groups, the vinyl group is susceptible to nucleophilic attack.[12][13][14][15][16] Strong bases can initiate anionic polymerization.[12][13][14][15][16]

Figure 2: Potential Polymerization Pathways for this compound.

Experimental Protocols for Stability Assessment

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over time and to determine its shelf-life and optimal storage conditions.

Materials and Equipment

-

This compound (multiple batches, if available)

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

Inert gas (Nitrogen or Argon)

-

Appropriately sized, sealed containers (e.g., amber glass vials with inert liners)

-

Analytical instrumentation:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assay and degradation product quantification.

-

Karl Fischer titrator for water content analysis.

-

Viscometer to detect changes in viscosity due to polymerization.

-

FT-IR spectrometer to monitor for changes in functional groups.

-

Experimental Workflow

References

- 1. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ACETOXY-1-CYANOETHYLENE CAS#: 3061-65-2 [m.chemicalbook.com]

- 3. This compound | 3061-65-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. metrohm.com [metrohm.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. The mechanism of thermal elimination. Part 17. Rate data for pyrolysis of vinyl acetate and 1,2-diacetoxyethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. 1-ACETOXY-1-CYANOETHYLENE | 3061-65-2 [chemicalbook.com]

- 9. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 10. pslc.ws [pslc.ws]

- 11. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 13. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. pslc.ws [pslc.ws]

- 16. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]

- 17. biopharminternational.com [biopharminternational.com]

- 18. epa.gov [epa.gov]

- 19. www3.paho.org [www3.paho.org]

- 20. standards.iteh.ai [standards.iteh.ai]

- 21. certified-laboratories.com [certified-laboratories.com]

- 22. ema.europa.eu [ema.europa.eu]

- 23. polymersolutions.com [polymersolutions.com]

Material safety data sheet (MSDS) for 1-Cyanovinyl acetate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety, handling, and emergency procedures for 1-Cyanovinyl acetate (CAS No: 3061-65-2), also known as α-Acetoxyacrylonitrile.[1] The information is compiled from various safety data sheets to ensure a high standard of safety and awareness for professionals working with this compound.

Section 1: Substance Identification and Properties

This compound is a combustible liquid that is highly toxic.[2] It is typically stabilized with Tert-butylcatechol (TBC) or 2,6-di-tert-butyl-p-cresol.[3] Due to its toxicity and reactivity, it should only be handled by trained personnel in a controlled laboratory setting.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3061-65-2 | |

| EC Number | 221-303-6 | |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 80-82 °C at 30 mmHg | |

| Density | 1.04 g/mL at 25 °C | |

| Vapor Pressure | 30 mmHg at 80 °C | |

| Flash Point | 64 °C (147.2 °F) - closed cup |

| Refractive Index | n20/D 1.426 | |

Section 2: Hazard Identification and Classification

This compound is classified as a highly hazardous substance. The primary dangers are its acute toxicity upon ingestion, inhalation, and dermal contact, as well as its potential to cause severe skin and eye damage.[1][3]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

|---|---|---|---|

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | Danger |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Danger |

| Flammable Liquids | Category 4 | H227: Combustible liquid | Warning |

Section 3: Toxicological Information

Exposure to this compound can be life-threatening. The compound is readily absorbed through the skin and is toxic if ingested.[3][4] The toxicity is consistent with cyanide poisoning, which inhibits cellular respiration.[5][6]

Table 3: Acute Toxicity Data

| Route | Species | Value | Assessment | Reference |

|---|---|---|---|---|

| Oral | Rat | LD50: 100 mg/kg | Toxic after single ingestion | [3] |

| Dermal | Rabbit | LD50: 148.4 mg/kg | Highly toxic after single contact with skin |[3] |

There is currently no information available regarding its germ cell mutagenicity or carcinogenicity.[3]

Section 4: Experimental Protocols and Safe Handling

Given its high toxicity, all work with this compound must be conducted with strict adherence to safety protocols.

Experimental Workflow for Safe Handling

Methodology for Safe Handling:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood with adequate ventilation to prevent vapor generation.[6][7] Equipment should be properly grounded to prevent static discharge.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

Handling Practices: Avoid all contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area. Wash hands and face thoroughly after handling.[3] The substance should be protected from moisture, light, and heat.[3] It is crucial to keep the compound away from acids, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[5][6]

-

Storage: Store in a locked, tightly closed container in a refrigerator (2-8°C) within a well-ventilated area.[3] The container should be kept under an inert gas.[3] Storage areas must be separate from acids and combustible materials.[6][10]

Section 5: Emergency Procedures

Immediate and decisive action is critical in the event of an exposure or spill.

Hazard-Response Relationship

First-Aid Measures Protocol:

-

If Swallowed (H301): Immediately call a POISON CENTER or doctor. Rinse the mouth with water.[3] Do not induce vomiting.[6]

-

If on Skin (H310): Immediately call a POISON CENTER or doctor. Take off all contaminated clothing immediately and wash it before reuse.[2] Wash the affected skin area with plenty of water.[3]

-

If in Eyes (H318): Immediately call a POISON CENTER or doctor. Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.[2][3]

Accidental Release Measures:

-

Small Spills (in fume hood): If trained and wearing appropriate PPE, small spills of dry salts can be collected with a brush and dustpan.[7] Small solution spills can be absorbed with an inert material.[11]

-

Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Close and post all entrances to the lab. Contact your institution's Environmental Health and Safety (EHS) department or emergency services.[6][7] Do not attempt to clean up large spills yourself.

Section 6: Disposal Considerations

All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[5][9]

-

Store cyanide-containing waste in clearly labeled, sealed, and dedicated containers.[9]

-

The pH of aqueous waste solutions should be kept above 10 to prevent the formation of HCN gas.[5]

-

Disposal must be handled through the institution's approved hazardous waste disposal program.[2]

References

- 1. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3061-65-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 1-ACETOXY-1-CYANOETHYLENE | 3061-65-2 [chemicalbook.com]

- 5. jst.chem.yale.edu [jst.chem.yale.edu]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 8. fishersci.com [fishersci.com]

- 9. lsuhsc.edu [lsuhsc.edu]

- 10. uwindsor.ca [uwindsor.ca]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermochemical Properties of 1-Cyanovinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyanovinyl acetate (C₅H₅NO₂) is a functionalized vinyl acetate derivative incorporating a nitrile group. This substitution is expected to significantly influence its electronic structure, reactivity, and, consequently, its thermochemical properties. A thorough understanding of these properties, including its enthalpy of formation, entropy, and heat capacity, is crucial for modeling its behavior in chemical reactions, assessing its stability, and for process design in synthetic chemistry and drug development. This guide summarizes the available data and outlines the experimental methodologies required to fully characterize the thermochemistry of this compound.

Molecular and Physical Properties

A summary of the known molecular and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂ | [PubChem][1] |

| Molecular Weight | 111.10 g/mol | [PubChem][1] |

| IUPAC Name | 1-cyanoethenyl acetate | [PubChem][1] |

| CAS Number | 3061-65-2 | [NIST WebBook][2] |

| Boiling Point | 80-82 °C at 30 mmHg | [Sigma-Aldrich][3] |

| Density | 1.04 g/mL at 25 °C | [Sigma-Aldrich][3] |

| Refractive Index | n20/D 1.426 | [Sigma-Aldrich][3] |

Comparative Thermochemical Data: Vinyl Acetate

Due to the absence of experimental thermochemical data for this compound, data for the parent compound, vinyl acetate (C₄H₆O₂), is provided in the following table for comparative analysis. The presence of the electron-withdrawing nitrile group in this compound is anticipated to alter these values.

| Thermochemical Property | Value for Vinyl Acetate | Units | Source |

| Standard Enthalpy of Formation (liquid) | -354.4 ± 1.3 | kJ/mol | [NIST WebBook][4] |

| Standard Enthalpy of Combustion (liquid) | -2085.7 ± 1.3 | kJ/mol | [NIST WebBook][4] |

| Enthalpy of Vaporization | 31.4 | kJ/mol | [NIST WebBook][5] |

| Liquid Heat Capacity (Cp) | 1.969 | J/(g·K) | [MIDSIS-TROCS][2] |

Experimental Protocols for Thermochemical Characterization

To determine the thermochemical properties of this compound, a combination of calorimetric and effusion-based techniques would be employed. The following sections detail the appropriate experimental methodologies.

The standard enthalpy of formation (ΔfH°) can be determined from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Experimental Workflow:

Combustion Calorimetry Workflow

Detailed Steps:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a quartz or platinum crucible. The crucible is then positioned in a high-pressure stainless steel vessel known as a "bomb." A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with approximately 30 atm of pure oxygen.

-

Calorimetry: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to at least 10⁻⁴ K). The sample is then ignited by passing an electric current through a fuse wire in contact with the sample. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-